Dibutoxyethoxymethylsilane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dibutoxy-ethoxy-methylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26O3Si/c1-5-8-10-13-15(4,12-7-3)14-11-9-6-2/h5-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRCYVDNJBDBQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCO[Si](C)(OCC)OCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90869148 | |
| Record name | Dibutoxy(ethoxy)methylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90869148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93918-88-8 | |
| Record name | Dibutoxyethoxymethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93918-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibutoxyethoxymethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093918888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibutoxyethoxymethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.839 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Precursor Design for Dibutoxyethoxymethylsilane
Hydrolysis and Condensation Reactions in Sol-Gel Synthesis of Alkoxysilanesdtic.mil,accessscience.com,wikipedia.org,researchgate.net
The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. For alkoxysilanes like Dibutoxyethoxymethylsilane, the process is fundamentally based on two sequential reactions: hydrolysis and condensation. accessscience.com this compound possesses a central silicon atom bonded to a methyl group, an ethoxy group, and two butoxy groups. ontosight.ai The presence of these alkoxy groups (ethoxy and butoxy) makes the molecule susceptible to reaction with water.
The initial step is hydrolysis, where the alkoxy groups (-OR) are replaced by hydroxyl groups (-OH) upon reaction with water. This reaction can be catalyzed by either an acid or a base. dtic.milwikipedia.org For this compound, the hydrolysis would proceed by replacing the butoxy and ethoxy groups. The different reaction rates of the ethoxy and butoxy groups can influence the structure of the intermediates. This reaction generates silanol (B1196071) groups (Si-OH) and corresponding alcohols (ethanol and butanol) as byproducts. wikipedia.org
Following hydrolysis, the condensation reactions begin. These reactions involve the newly formed silanol groups, which can react with each other (water condensation) or with remaining alkoxy groups (alcohol condensation) to form siloxane bridges (Si-O-Si). wikipedia.org This process results in the gradual formation of a network, evolving from a solution of discrete molecules (a 'sol') into a continuous solid network encompassing the liquid phase (a 'gel'). dtic.mil The progressive formation of these siloxane bonds is the basis for the polymerization that creates the final material. wikipedia.org
Controlled Hydrolytic Polycondensation of this compound
Controlled hydrolytic polycondensation refers to the deliberate manipulation of the hydrolysis and condensation reactions to tailor the final structure and properties of the resulting polysiloxane material. Rather than allowing random network formation, conditions are managed to produce specific oligomeric or polymeric structures. The key to this control lies in managing the relative rates of the hydrolysis and condensation reactions.
For this compound, this control can be exerted by adjusting several parameters. A critical factor is the water-to-alkoxide molar ratio (r). A low 'r' value (sub-stoichiometric water) leads to incomplete hydrolysis, resulting in a polymer network that retains a significant number of unreacted alkoxy groups. This can produce more linear or lightly branched polymers. Conversely, a high 'r' value promotes more complete hydrolysis, favoring the formation of highly cross-linked, dense three-dimensional networks.
The stability of intermediate products like methylsilanetriol (B1219558) and its dimers in similar systems suggests that the condensation processes can be slow, allowing for a high number of reactive hydroxyl groups to persist, which can be leveraged for controlled synthesis. scispace.com By carefully staging the addition of water or catalyst, it is possible to guide the polycondensation process, for instance, to favor the formation of linear chains or specific cyclic structures before significant cross-linking and gelation occur. This approach is essential for creating materials with desired solubility, viscosity, and mechanical properties.
Investigation of Reaction Conditions and Catalyst Influenceresearchgate.net
The conditions under which sol-gel reactions are performed have a profound impact on the structure and properties of the final product. The most influential factors include the type and concentration of the catalyst, the water-to-alkoxide ratio, the solvent, and the temperature. dtic.mil
Catalyst Influence: The choice between an acid or base catalyst is a primary determinant of the reaction pathway.
Acid Catalysis: In the presence of an acid catalyst (e.g., Hydrochloric Acid), the hydrolysis reaction is typically rapid. dtic.mil The mechanism involves the protonation of an alkoxy group, making it a better leaving group. The subsequent condensation reactions are comparatively slower. This condition tends to produce weakly branched, more linear polymer structures that form gels with a fine texture. Stronger Brønsted acids are generally more beneficial for the hydrolysis of glycosidic bonds, a principle that can be extended to the Si-O-C bond in alkoxysilanes. frontiersin.org
Base Catalysis: Under basic conditions (e.g., Sodium Hydroxide), the condensation reaction is generally faster than hydrolysis. The mechanism involves the deprotonation of a silanol, making it a stronger nucleophile. This pathway favors the formation of highly branched, dense, particle-like clusters that aggregate to form the gel network.
The table below summarizes the general influence of catalysts on the sol-gel process for alkoxysilanes.
| Catalyst Type | Primary Effect | Resulting Structure |
| Acid | Promotes rapid hydrolysis | Weakly branched, linear-like polymers |
| Base | Promotes rapid condensation | Highly branched, dense clusters |
Other Reaction Conditions:
Water-to-Alkoxide Ratio (r): As mentioned, this ratio directly affects the extent of hydrolysis. Higher 'r' values lead to more complete hydrolysis and a higher degree of cross-linking.
Solvent: this compound may not be fully soluble in water. Therefore, a co-solvent, typically an alcohol like ethanol (B145695) or propanol, is often used to create a homogeneous solution for the reaction to proceed effectively. dtic.mil The choice of solvent can also influence reaction rates and the morphology of the resulting gel.
Temperature: Higher temperatures generally increase the rates of both hydrolysis and condensation, leading to shorter gelation times.
Exploration of Non-Hydrolytic Condensation Pathways for this compound
While the hydrolytic sol-gel route is common, non-hydrolytic sol-gel (NHSG) processes offer an alternative pathway for synthesizing oxide materials and organic-inorganic hybrids. mdpi.com These methods avoid water altogether, which can be advantageous in preventing uncontrolled precipitation and in synthesizing materials where the presence of residual hydroxyl groups or water is undesirable. sol-gel.net
NHSG routes rely on condensation reactions between precursors where an oxygen atom is provided by a molecule other than water, such as an ether, alcohol, or carboxylate. mdpi.com A common strategy involves the reaction of a metal halide with a metal alkoxide, eliminating an alkyl halide. nih.gov
For this compound, a hypothetical non-hydrolytic pathway could involve its reaction with a silicon halide, such as Silicon Tetrachloride (SiCl₄). In this scenario, the condensation would proceed via the cleavage of the silicon-oxygen bond in the alkoxy groups of this compound and the silicon-chlorine bond in SiCl₄. The reaction would form siloxane (Si-O-Si) bridges and volatile byproducts like butyl chloride and ethyl chloride, driving the reaction forward. Such non-aqueous conditions can provide more controllable condensation rates and lead to highly homogeneous products. mdpi.com Another approach could involve the reaction with a carboxylic acid anhydride, like acetic anhydride, which can lead to the formation of stable, soluble, hyperbranched polysiloxanes. mdpi.com
Design and Synthesis of Functionalized this compound Derivativesmdpi.com,researchgate.net
Functionalization involves chemically modifying this compound to introduce specific chemical groups, thereby creating derivatives with tailored properties for specific applications. nih.gov These functional groups can impart new reactivity, enabling the derivative to act as a coupling agent, a monomer for further polymerization, or a surface modification agent.
The synthesis of these derivatives typically involves reacting the precursor with a molecule containing the desired functional group and a reactive moiety that can displace one of the alkoxy groups on the silane (B1218182). For example, to introduce an amine functionality, this compound could be reacted with an amino alcohol. The hydroxyl group of the amino alcohol would react with one of the alkoxy groups on the silicon center, forming a new Si-O-C bond and releasing butanol or ethanol. This would result in a new silane molecule bearing a pendant amino group.
Similarly, other functionalities can be introduced:
Carboxyl Groups: Reaction with a hydroxy-acid (e.g., glycolic acid) could introduce a carboxylic acid moiety. sioc-journal.cn
Vinyl Groups: Reaction with an unsaturated alcohol (e.g., allyl alcohol) would yield a derivative capable of participating in free-radical polymerization.
Azide Groups: These can be introduced for use in "click chemistry" reactions, providing a highly efficient method for further conjugation. beilstein-journals.org
The table below outlines potential functionalization reactions for this compound.
| Functional Group | Reagent Example | Potential Application of Derivative |
| Amine (-NH₂) | 3-Amino-1-propanol | Adhesion promoter, surface modification |
| Carboxyl (-COOH) | Glycolic Acid | Chelating agent, bioconjugation |
| Vinyl (-CH=CH₂) | Allyl Alcohol | Monomer for polymer composites |
| Epoxy | Glycidol | Cross-linking agent in resins |
This strategic design and synthesis of functionalized derivatives significantly broaden the utility of this compound, transforming it from a simple precursor into a versatile chemical building block. nih.gov
Chemical Reactivity and Mechanistic Investigations of Dibutoxyethoxymethylsilane
Mechanistic Pathways of Hydrolysis and Polycondensation of Dibutoxyethoxymethylsilane
The functionality of this compound as a coupling agent is initiated through a two-step process: hydrolysis followed by polycondensation. These reactions convert the alkoxysilane into a reactive silanol-rich species that can subsequently bond to substrates and form a stable siloxane network.
Hydrolysis: The first step is the hydrolysis of the alkoxy groups (butoxy and ethoxy) in the presence of water to form silanol (B1196071) (Si-OH) groups and corresponding alcohols (butanol and ethanol). This reaction is typically catalyzed by an acid or a base.
Step 1 (Hydrolysis): Si-OR + H₂O ⇌ Si-OH + R-OH
The rate of hydrolysis is significantly influenced by several factors. The nature of the alkyl group in the alkoxy moiety plays a crucial role; longer alkyl chains, such as the butyl group, generally slow down the reaction rate compared to smaller groups like the ethyl group. researchgate.net Therefore, the ethoxy group in this compound is expected to hydrolyze more rapidly than the butoxy groups. The reaction conditions, including pH, temperature, and solvent, also heavily impact the hydrolysis kinetics.
Polycondensation: Once silanol groups are formed, they can undergo condensation reactions with other silanols or with remaining alkoxy groups to form stable siloxane bonds (Si-O-Si). This process releases water or alcohol as a byproduct and leads to the formation of oligomeric and polymeric structures.
Step 2a (Water-producing condensation): Si-OH + HO-Si ⇌ Si-O-Si + H₂O
Step 2b (Alcohol-producing condensation): Si-OR + HO-Si ⇌ Si-O-Si + R-OH
| Reaction Stage | General Equation | Key Reactants | Key Products | Influencing Factors |
| Hydrolysis | Si-OR + H₂O ⇌ Si-OH + R-OH | This compound, Water | Silanols, Butanol, Ethanol (B145695) | pH, Catalyst, Temperature, Steric hindrance of alkoxy group |
| Polycondensation | 2 Si-OH ⇌ Si-O-Si + H₂O | Silanols | Siloxane bonds (Si-O-Si), Water | Silanol concentration, Catalyst, Temperature |
| Si-OR + Si-OH ⇌ Si-O-Si + R-OH | Silanol, Alkoxy group | Siloxane bonds (Si-O-Si), Alcohol | Catalyst, Temperature |
Interfacial Bonding Mechanisms and Adhesion Promotion by this compound
This compound is widely used as an adhesion promoter to enhance the bond between inorganic substrates (like glass, metals, and minerals) and organic polymers. Its effectiveness stems from its bifunctional nature, allowing it to form stable chemical bridges across the interface.
The primary mechanism for adhesion promotion involves the formation of covalent bonds between the silane (B1218182) and the substrate. Most inorganic substrates possess hydroxyl (-OH) groups on their surfaces. The silanol groups (Si-OH) generated during the hydrolysis of this compound react with these surface hydroxyls.
This condensation reaction forms strong, hydrolytically stable covalent bonds, specifically Si-O-Substrate linkages. researchgate.netnih.gov This process anchors the silane molecule firmly to the inorganic surface. The formation of these bonds displaces weakly bound water from the substrate surface, leading to a more durable and water-resistant interface. The character of the Si-O bond has both ionic and covalent contributions, with the covalent character increasing as the Si-O-Si bond angle decreases, which can enhance the linkage's basicity and ability to interact with other groups. researchgate.netnih.govscispace.com
Beyond simply linking two materials, this compound plays a critical role in the design of the interphase—the transitional region between the substrate and the bulk polymer matrix. A well-designed interphase is essential for effective stress transfer and long-term bond durability. nih.govnih.gov
The layer of silane molecules on the substrate surface creates a new surface that is chemically compatible with the organic polymer matrix. The ethoxymethyl group of the silane is designed to be organophilic, promoting wetting and entanglement with the polymer chains of the matrix. mdpi.com This compatibility allows for interdiffusion and potential chemical reactions between the silane's organic functionality and the polymer, further strengthening the bond. ncsu.edu
| Mechanism | Description | Interacting Groups | Resulting Bond/Interaction | Impact on Adhesion |
| Covalent Bonding | Reaction between silanols from hydrolyzed silane and hydroxyl groups on the inorganic substrate. | Silane Si-OH + Substrate-OH | Covalent Si-O-Substrate linkage | Primary mechanism for strong, durable adhesion. |
| Interphase Formation | The organofunctional group (ethoxymethyl) of the silane interacts with the polymer matrix. | Silane's organic group + Polymer chains | Van der Waals forces, hydrogen bonding, chain entanglement | Improved compatibility, wetting, and stress transfer between substrate and polymer. |
| Network Formation | Polycondensation of silane molecules on the surface creates a cross-linked siloxane layer. | Si-OH + Si-OH / Si-OR | Si-O-Si (Siloxane) network | Creates a robust, hydrophobic, and stable interphase layer. |
Radical Chemistry and Transformations Involving this compound
While the primary chemistry of this compound is dominated by hydrolysis and condensation, its constituent alkoxy groups can potentially be involved in radical transformations under specific conditions. Alkoxy radicals (RO•) are highly reactive species that can undergo transformations such as β-scission. researchgate.net
In the context of this compound, the formation of a butoxy or ethoxy radical could, in principle, be initiated by high-energy processes. For instance, a butoxy radical could fragment (β-scission) to yield an alkyl radical and a carbonyl compound. researchgate.net However, such reactions are not typical for silane coupling agents under normal application conditions and would require specific initiators or energy sources. The primary role of the silane is typically not associated with radical-mediated processes, which are more relevant in other areas of organic synthesis. rsc.orgrsc.org
Photochemical Reaction Pathways and Degradation Inhibition by Organosilanes
The photochemical stability of materials is crucial for applications involving exposure to ultraviolet (UV) radiation. Photochemical degradation can occur through various pathways, including photoionization, photodissociation, and photoaddition, often leading to the formation of reactive species that degrade the material. nih.gov
Organosilanes like this compound can contribute to inhibiting photochemical degradation when used to treat surfaces or as additives in composites. The siloxane (Si-O-Si) and silicon-carbon (Si-C) bonds are generally more stable and transparent to UV radiation compared to many organic polymer bonds.
Applications of Dibutoxyethoxymethylsilane in Materials Science and Engineering
Polymer and Composite Material Modification with Dibutoxyethoxymethylsilane
The integration of this compound into polymer and composite formulations is a key strategy for enhancing material performance. Its primary function is to improve the interfacial adhesion between organic polymers and inorganic fillers or reinforcements, which is critical for achieving desired mechanical and physical properties in the final composite material.
Silane (B1218182) coupling agents are indispensable in the manufacturing of high-performance composite materials, where they act as intermediaries to bond organic polymers to inorganic materials. This compound functions through a distinct chemical mechanism. The two butoxy groups attached to the silicon atom can undergo hydrolysis in the presence of water to form reactive silanol (B1196071) groups (Si-OH). These silanol groups can then condense with hydroxyl groups present on the surface of inorganic fillers (like silica (B1680970), glass fibers, or metal oxides), forming stable, covalent siloxane bonds (Si-O-Inorganic).
Simultaneously, the ethoxymethyl group provides compatibility and potential reactivity with the organic polymer matrix. This dual action creates a durable chemical bridge at the interface, replacing weak physical interactions with strong covalent bonds. This robust linkage is fundamental to improving stress transfer from the polymer matrix to the reinforcing filler, which significantly enhances the mechanical properties of the composite, such as tensile strength and flexural modulus. Dialkoxy silanes like this compound are noted for forming condensation products with straight-chain structures and offering good stability after hydrolysis.
The strong interfacial bond created by the silane coupling agent is crucial for improving the mechanical properties of the composite. For example, studies on composites made from polyethylene (B3416737) and natural fillers have shown that the addition of an ethoxy silane coupling agent significantly improves the flexural strength. ijbsac.org This is attributed to the enhanced interfacial adhesion between the filler and the polymer matrix provided by the silane. ijbsac.orgresearchgate.net The improvement in mechanical performance allows for higher filler loading without compromising the material's integrity, which can also lead to cost advantages. mdpi.com
Table 1: Effect of Ethoxy Silane Treatment on the Flexural Strength of a Polyethylene/Pineapple Peel Composite
Note: The following data is from a study on a generic ethoxy silane and is presented to illustrate the typical performance enhancement provided by this class of coupling agents.
| Filler Content (wt. %) | Flexural Strength (MPa) |
| 10% | 4.2 |
| 20% | 6.5 |
| 30% | 8.9 |
| 40% | 10.8 |
This table demonstrates a clear trend where increasing the content of silane-coated filler results in a proportional increase in the flexural strength of the composite. ijbsac.orgdntb.gov.ua
Lignocellulosic materials, such as wood, cellulose, and natural fibers, are increasingly used as renewable fillers and reinforcements in polymer composites. However, their inherent hydrophilicity makes them incompatible with hydrophobic polymer matrices, leading to poor interfacial adhesion and water absorption issues.
This compound can be used to modify the surface of these lignocellulosic substrates. The silane's hydrolyzable butoxy groups react with the abundant hydroxyl groups on the cellulose surface, forming stable covalent bonds. kompozit.org.tr This reaction effectively coats the fiber surface, and the ethoxymethyl group presents a more organophilic, less polar interface to the polymer matrix. This surface modification improves the wettability of the fibers by the polymer resin, reduces water absorption of the final composite, and enhances the interfacial bond strength, leading to improved mechanical properties and durability. kompozit.org.trnih.gov The pretreatment of lignocellulosic biomass is a crucial step to break down its complex structure and make the cellulose more accessible for chemical modification. nih.gov
Advanced Coating and Surface Technologies Incorporating this compound
In the realm of coatings and surface engineering, this compound serves as a critical component for creating protective films and tailoring surface properties. Its ability to bond to inorganic substrates and alter their surface chemistry is leveraged to develop advanced materials with enhanced durability and specific functionalities.
Silane-based coatings are an environmentally friendly alternative to traditional chromate conversion coatings for protecting metals from corrosion. researchgate.netresearchgate.net When a solution of this compound is applied to a metal surface, the butoxy groups hydrolyze to silanols. These silanols then condense with metal hydroxide groups (M-OH) on the substrate to form a durable, covalent Si-O-M bond. utk.edu
Further condensation between adjacent silanol groups creates a highly cross-linked siloxane (Si-O-Si) network on the metal surface. utk.edu This thin, dense film acts as a robust physical barrier, preventing corrosive agents like water and oxygen from reaching the metal substrate. researchgate.net The integration of ethoxy silanes into coating systems has been shown to significantly improve corrosion resistance. Electrochemical Impedance Spectroscopy (EIS) is a common technique used to evaluate the performance of these coatings, with higher impedance values indicating better protection. vlci.bizijcsi.promdpi.com
Table 2: Electrochemical Data for Carbon Steel Coated with a Representative Ethoxy Silane in 4.5 wt % NaCl
Note: The following data is for the ethoxy silane 1,2-bis(triethoxysilyl)ethane (BTSE) and is presented to illustrate the anti-corrosion performance typical of this class of silanes.
| Sample | Corrosion Potential (Ecorr) (V) | Corrosion Current Density (icorr) (A/cm²) | Corrosion Rate (mm/year) | Protection Efficiency (%) |
| Bare Steel | -0.68 | 1.10E-05 | 0.128 | - |
| BTSE Coated Steel | -0.41 | 1.12E-07 | 0.0013 | 99.0 |
This table shows that the application of an ethoxy silane film dramatically reduces the corrosion current density and corrosion rate, achieving a high protection efficiency. researchgate.net
The chemical structure of this compound allows it to be used for precisely tailoring the surface properties of materials, particularly hydrophobicity (water repellency) and dispersibility. When applied to a hydrophilic substrate containing hydroxyl groups (like glass or silica), the silane covalently bonds to the surface.
The non-hydrolyzable ethoxymethyl group, along with the butyl groups from the original alkoxy structure, forms a low-energy organic layer on the surface. This layer reduces the surface energy, which in turn increases the hydrophobicity of the substrate. biolinscientific.com This effect is quantifiable by measuring the water contact angle; a higher contact angle indicates greater hydrophobicity. researchgate.net By rendering surfaces hydrophobic, these treatments improve water resistance and can create self-cleaning properties. biolinscientific.com Furthermore, treating inorganic pigment or filler particles with this compound modifies their surface to be more compatible with organic resins or solvents. This surface modification improves the wetting of the particles and prevents them from re-agglomerating, leading to better and more stable dispersions in paints, coatings, and polymer systems. mdpi.com
Table 3: Water Contact Angle on Surfaces Modified with a Representative Alkyl Ethoxy Silane
Note: The following data is from a study using propyltriethoxysilane (C3) to demonstrate the effect of silanization on surface wettability.
| Surface | Water Contact Angle (°) |
| Unmodified Mesoporous Silica | < 10° (Hydrophilic) |
| Propyltriethoxysilane Modified Silica | ~135° (Hydrophobic) |
This table illustrates the significant shift from a hydrophilic to a hydrophobic surface after treatment with an alkyl ethoxy silane.
Sol-Gel Derived Hybrid Materials and Ceramics
The sol-gel process is a versatile wet-chemical technique used for the fabrication of glass and ceramic materials. It involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. Alkoxysilanes, such as this compound, are key precursors in this process due to their ability to undergo hydrolysis and condensation reactions to form a stable, three-dimensional network.
Fabrication of Homogeneous Silica-Based Networks
This compound can serve as a valuable precursor in the sol-gel synthesis of silica-based networks. The presence of both butoxy and ethoxy groups allows for a controlled hydrolysis and condensation rate, which is crucial for the formation of a homogeneous network structure. The ethoxy group is generally more reactive than the butoxy group, providing a means to tune the reaction kinetics.
The general reactions involved in the formation of a silica network from this compound are as follows:
Hydrolysis: The alkoxy groups (-OC4H9 and -OC2H5) react with water, often in the presence of an acid or base catalyst, to form silanol groups (Si-OH). Si(OCH2CH2CH2CH3)2(OCH2CH3)(CH3) + 3H2O → Si(OH)3(CH3) + 2CH3(CH2)3OH + C2H5OH
Condensation: The newly formed silanol groups then react with each other (or with remaining alkoxy groups) to form siloxane bridges (Si-O-Si), releasing water or alcohol as a byproduct. This polycondensation process leads to the formation of a gel. 2 Si(OH)3(CH3) → (CH3)(OH)2Si-O-Si(OH)2(CH3) + H2O
The methyl group attached to the silicon atom is retained in the final network, creating an organic-inorganic hybrid material. This organic modification can influence the final properties of the material, such as hydrophobicity and porosity. The slower hydrolysis rate of the butoxy groups compared to ethoxy groups can potentially lead to a more ordered and uniform network structure, minimizing defects and improving the mechanical and thermal stability of the resulting ceramic.
Table 1: Hypothetical Comparison of Alkoxysilane Precursors in Sol-Gel Synthesis
| Precursor | Reactivity | Network Homogeneity | Resulting Material Properties |
| Tetraethoxysilane (TEOS) | High | Can be difficult to control | Brittle, hydrophilic silica network |
| This compound | Moderate | Potentially high | Flexible, hydrophobic hybrid silica network |
| Methyltrimethoxysilane (MTMS) | High | Moderate | Hybrid network with organic character |
This table is illustrative and based on general principles of alkoxysilane reactivity.
Functionalization for Specific Material Properties
The chemical structure of this compound makes it a suitable agent for the functionalization of surfaces and the bulk modification of materials to achieve specific properties. The presence of the non-hydrolyzable methyl group provides a permanent organic functionality within the inorganic silica network.
This intrinsic organic modification can impart properties such as:
Hydrophobicity: The methyl groups can render the surface of the resulting material water-repellent.
Reduced Shrinkage: The organic groups can decrease the shrinkage of the gel during drying, leading to less stress and cracking in the final ceramic.
Lower Dielectric Constant: The incorporation of organic groups can lower the dielectric constant of the silica matrix, which is advantageous for applications in microelectronics.
Furthermore, the silanol groups generated during hydrolysis can be used for further chemical modification, allowing for the covalent attachment of other functional molecules to the silica network. This opens up possibilities for creating materials with tailored surface chemistry for applications in catalysis, sensing, and chromatography.
Emerging Applications in Functional Materials Research
While specific research on this compound is limited, its chemical structure suggests potential for use in several emerging areas of functional materials research:
Low-k Dielectric Films: As mentioned, the incorporation of methyl groups can lower the dielectric constant of silica films, making them suitable for use as insulating layers in integrated circuits to reduce signal delay and power consumption.
Hydrophobic Coatings: The hydrophobic nature imparted by the methyl and butoxy groups makes it a candidate for creating water-repellent coatings on various substrates, such as glass, metals, and textiles. These coatings could find applications in self-cleaning surfaces and anti-icing technologies.
Hybrid Optical Materials: The ability to form homogeneous and transparent hybrid networks could be exploited in the fabrication of optical materials with tailored refractive indices and improved mechanical properties.
Precursor for Ceramic Matrix Composites (CMCs): In the fabrication of CMCs, a uniform matrix that adheres well to the reinforcing fibers is crucial. The controlled reactivity of this compound could potentially be used to infiltrate fiber preforms and form a stable ceramic matrix upon heat treatment, leading to composites with enhanced thermal and mechanical properties.
Further research is needed to fully explore and validate these potential applications of this compound in advanced materials science and engineering.
Table 2: Potential Research Directions for this compound
| Research Area | Potential Role of this compound | Desired Outcome |
| Microelectronics | Precursor for low-k dielectric films | Reduced signal crosstalk and power consumption |
| Surface Engineering | Formation of hydrophobic and oleophobic coatings | Self-cleaning and anti-fouling surfaces |
| Photonics | Synthesis of hybrid glass for optical components | Materials with tunable refractive index and enhanced durability |
| Composite Materials | Matrix precursor for ceramic matrix composites | Lightweight composites with high-temperature stability |
Computational and Theoretical Studies of Dibutoxyethoxymethylsilane Systems
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for exploring the electronic structure and predicting the reactivity of organosilanes like Dibutoxyethoxymethylsilane. nih.govmdpi.com These investigations provide fundamental insights into the molecule's behavior at a subatomic level.
By solving approximations of the Schrödinger equation, researchers can determine the distribution of electrons within the molecule, identifying regions of high or low electron density. This is crucial for understanding reactivity, as chemical reactions are fundamentally driven by the interactions of these electron clouds. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and reactivity. researchgate.net
For an alkoxysilane such as this compound, DFT calculations can elucidate the reactivity of the silicon-oxygen (Si-O) bonds of the butoxy groups. nih.gov The partial atomic charges on the silicon, oxygen, and carbon atoms can be calculated, revealing the polarization of these bonds. The silicon atom, being more electropositive, is susceptible to nucleophilic attack, which is the initial step in hydrolysis—a key reaction in the application of silanes. mdpi.comnih.gov Similarly, the oxygen atoms of the alkoxy groups are primary sites for protonation under acidic hydrolysis conditions. mdpi.comunm.edu
| Property | Description | Typical Calculated Value (for analogous Trimethoxysilane) | Significance for Reactivity |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -7.5 to -9.5 eV | Indicates susceptibility to electrophilic attack. A higher energy suggests greater reactivity. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | +1.0 to +2.5 eV | Indicates susceptibility to nucleophilic attack. A lower energy suggests greater reactivity. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | 9.0 to 11.0 eV | A smaller gap generally implies higher reactivity and lower kinetic stability. |
| Partial Charge on Si | Calculated electrostatic charge on the silicon atom. | +1.5 to +1.8 e | A high positive charge makes the silicon atom a prime target for nucleophilic attack by water or hydroxyl ions, initiating hydrolysis. mdpi.com |
| Partial Charge on O (Alkoxy) | Calculated electrostatic charge on the oxygen atom of the alkoxy group. | -0.6 to -0.8 e | A high negative charge makes the oxygen atom a site for protonation in acid-catalyzed hydrolysis. unm.edu |
Note: The values presented are representative examples from DFT studies on similar organofunctional silanes and serve to illustrate the type of data generated. Actual values for this compound would require specific calculation.
These quantum chemical investigations are foundational, providing the energetic and electronic data necessary to understand and predict the mechanisms of hydrolysis and condensation, which are critical for the function of silanes as coupling agents and in sol-gel processes. nih.gov
Molecular Dynamics Simulations of Sol-Gel Processes and Polymer Interfaces
Molecular Dynamics (MD) simulations offer a way to observe the dynamic behavior of molecules over time, providing insights that are complementary to the static picture from quantum chemistry. nih.gov MD is particularly valuable for studying complex processes like sol-gel formation and the interaction of silanes at polymer interfaces, which involve large numbers of molecules and occur over timescales not feasible for quantum methods. researchgate.netrsc.org
In the context of this compound, MD simulations can model the entire sol-gel process. nih.gov This begins with the hydrolysis of the butoxy groups in the presence of water, followed by the condensation of the resulting silanol (B1196071) groups (Si-OH) to form siloxane (Si-O-Si) bridges. nih.govresearchgate.net
Simulating the Sol-Gel Process:
System Setup: A simulation box is created containing this compound, water, a solvent (like ethanol), and a catalyst (acid or base).
Force Fields: A suitable force field (e.g., CVFF, CHARMM) is chosen to define the potential energy of the system, describing the interactions between all atoms (bond stretching, angle bending, van der Waals forces, etc.). mdpi.com
Simulation Run: The simulation proceeds by solving Newton's equations of motion for each atom, tracking their positions and velocities over time. This allows for the observation of molecular diffusion, collisions, and reactions. Reactive force fields (like ReaxFF) can be used to explicitly model the bond-breaking and bond-forming events of hydrolysis and condensation. researchgate.net
Analysis: The simulation trajectory is analyzed to extract information on the rate of hydrolysis, the formation of oligomers, the growth of the polysiloxane network, and the final structure of the gel. nih.govmdpi.com
MD simulations are also instrumental in understanding the behavior of silanes at the interface between an inorganic substrate and an organic polymer. rsc.orgnasa.gov They can reveal how molecules like this compound arrange themselves at an interface, how they penetrate the polymer matrix, and how their functional groups interact with both the polymer chains and the substrate surface. researchgate.netresearchgate.net This is critical for predicting the effectiveness of a silane (B1218182) as a coupling agent to improve adhesion. rsc.org
| Simulation Parameter | Description | Typical Application/Insight |
| System Composition | Number of silane, water, solvent, and catalyst molecules. | Investigates the effect of the water-to-silane ratio (a critical experimental parameter) on hydrolysis and condensation rates. nih.gov |
| Temperature & Pressure | Set to mimic experimental conditions (e.g., NVT or NPT ensemble). mdpi.com | Determines the influence of temperature on reaction kinetics and the final density and structure of the gel. |
| Force Field | Defines inter- and intramolecular interactions. | The choice of force field is crucial for accurately representing the physical and chemical behavior of the system. mdpi.com |
| Simulation Time | The duration of the simulation (nanoseconds to microseconds). | Must be long enough to capture the processes of interest, from initial hydrolysis to network formation. mdpi.com |
| Analysis Metrics | Radial Distribution Functions, Mean Squared Displacement (MSD), cluster analysis. | Used to quantify the local structure, diffusion rates of species, and the size and shape of growing polymer clusters. mdpi.com |
Theoretical Modeling of this compound Interactions with Various Substrates
The primary function of many organosilanes is to act as a coupling agent or adhesion promoter by forming a durable link between an inorganic substrate (e.g., glass, metal oxides, silica) and an organic polymer. mdpi.comresearchgate.net Theoretical modeling, primarily using DFT, is essential for understanding the nature and strength of the silane-substrate bond at the atomic level. researchgate.netncsu.edu
For a molecule like this compound, the process begins with the hydrolysis of its butoxy groups to form reactive silanol (Si-OH) groups. pageplace.de These silanols can then interact with hydroxyl groups present on the surface of most inorganic substrates. A condensation reaction follows, forming strong, covalent siloxane bonds (Si-O-Substrate), anchoring the silane to the surface. researchgate.net
Computational models are used to simulate these interactions:
Substrate Modeling: A representative cluster or slab of the substrate surface (e.g., a silica (B1680970) (SiO₂) or alumina (B75360) (Al₂O₃) surface) is constructed, ensuring it accurately represents the surface chemistry, including the presence of hydroxyl groups. uchicago.edu
Adsorption Simulation: The hydrolyzed silane molecule is placed near the substrate model, and the geometry of the combined system is optimized to find the most stable configuration. ncsu.edu
Energy Calculation: The adsorption energy is calculated, which quantifies the strength of the interaction between the silane and the substrate. A more negative adsorption energy indicates a stronger, more favorable interaction. researchgate.net
These models can compare the interaction energies of different silanes on various substrates, analyze the bond lengths and angles of the newly formed covalent bonds, and study the orientation of the silane's organic functional group (the ethoxymethyl group in this case) relative to the surface. ncsu.edu This information is vital for selecting the best silane for a specific application and for understanding how factors like surface hydration affect bonding efficiency. researchgate.netaps.orgerc-assoc.org
| Substrate Type | Key Surface Feature | Interaction Mechanism | Calculated Adsorption Energy Range (Illustrative) |
| Silica (SiO₂) / Glass | Silanol groups (Si-OH) | Condensation reaction to form stable Si-O-Si bonds. ncsu.edu | -100 to -200 kJ/mol |
| Aluminum Oxide (Al₂O₃) | Al-OH groups | Condensation reaction to form stable Si-O-Al bonds. uchicago.edu | -120 to -220 kJ/mol |
| Titanium Dioxide (TiO₂) | Ti-OH groups | Condensation reaction to form stable Si-O-Ti bonds. | -130 to -240 kJ/mol |
| Gold (Au) | - (No surface oxides) | Weaker physisorption or interaction via a functional group if present (e.g., thiol). researchgate.net | -20 to -50 kJ/mol |
Note: Adsorption energies are highly dependent on the specific DFT functional, basis set, and substrate model used. The values are illustrative of typical chemisorption energies for alkoxysilanes on hydroxylated oxide surfaces.
Computational Design and Screening of Novel Organosilane Structures
Computational chemistry is not only used to analyze existing molecules but also to design and screen new ones in silico, a process that significantly accelerates the discovery of materials with enhanced properties. nih.govnih.govyoutube.com This approach is particularly powerful for developing novel organosilane structures tailored for specific applications, such as improved adhesion, corrosion resistance, or biocompatibility. mdpi.commdpi.commdpi.com
The process of computational design and screening typically involves several stages:
Library Generation: A virtual library of candidate organosilane molecules is created. This can be done by systematically varying the organic functional group (R) and the hydrolyzable alkoxy groups (OR') in a general silane structure like R-Si(OR')₃. For instance, one could design analogs of this compound by changing the length of the alkoxy chain or modifying the ethoxymethyl group to include other functionalities.
Property Prediction: For each molecule in the virtual library, key properties are calculated using computational methods. These properties, often called "descriptors," can include electronic properties (HOMO/LUMO energies), structural parameters (molecular size and shape), and interaction potentials (e.g., predicted adsorption energy on a specific substrate). researchgate.netescholarship.org
Screening and Filtering: The library of molecules is then screened based on a set of desired criteria. For example, if designing a new coupling agent for an epoxy resin on a glass surface, the criteria might include:
High predicted adsorption energy on a silica surface.
A functional group with known reactivity towards epoxy resins.
Good hydrolytic stability (tunable via the alkoxy groups).
Lead Identification: The top-ranking candidates from the virtual screening are identified as "leads" for experimental synthesis and testing. This computational pre-screening saves significant time and resources by focusing laboratory efforts on the most promising molecules. nih.govyoutube.com
This in silico approach allows for the rational design of new materials, moving beyond trial-and-error experimentation to a more targeted, property-driven discovery process. nih.govrsc.org
| Design Goal | Key Silane Feature to Modify | Computational Property to Screen | Example Application |
| Improved Adhesion | Organic Functional Group (R) | Reactivity towards polymer matrix; Interaction energy with substrate. | Designing silanes with amino or epoxy groups for epoxy or polyamide composites. researchgate.net |
| Enhanced Hydrophobicity | Organic Functional Group (R) | Surface energy; Water contact angle (via MD simulation). | Creating superhydrophobic surfaces using long-chain alkyl or fluoroalkyl silanes. mdpi.com |
| Controlled Reactivity | Alkoxy Groups (-OR') | Hydrolysis reaction energy barriers. | Using ethoxy or butoxy groups for slower, more controlled hydrolysis compared to methoxy (B1213986) groups. researchgate.netbohrium.com |
| Biocompatibility | Organic Functional Group (R) | Interaction energy with biomolecules; Non-toxicity prediction. | Developing silanes with polyethylene (B3416737) glycol (PEG) or other biocompatible moieties for medical implants. mdpi.comnih.gov |
Advanced Analytical Methodologies for Dibutoxyethoxymethylsilane Characterization
Spectroscopic Techniques for Molecular Structure and Compositional Analysis
Spectroscopic methods are indispensable for elucidating the molecular structure of Dibutoxyethoxymethylsilane by probing the interactions of its molecules with electromagnetic radiation. These non-destructive techniques provide detailed information about the chemical environment of atoms and the nature of the chemical bonds present. researchgate.net
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing a detailed structural map of a molecule. nih.gov It identifies the chemical environments of specific nuclei, primarily hydrogen (¹H NMR) and carbon-13 (¹³C NMR), based on their magnetic properties within a strong magnetic field. For this compound, NMR can confirm the presence and connectivity of the methyl, ethoxy, and butoxy groups attached to the silicon atom.
¹H NMR Analysis: The ¹H NMR spectrum would display distinct signals for each unique proton environment. The integration of these signals corresponds to the relative number of protons in that environment, while the splitting pattern (multiplicity) reveals information about neighboring protons.
Methyl Protons (Si-CH₃): A singlet peak at a low chemical shift (typically 0.1-0.5 ppm) corresponding to the three protons of the methyl group directly bonded to the silicon atom.
Ethoxy Protons (-O-CH₂-CH₃): A quartet for the methylene (-O-CH₂) protons and a triplet for the terminal methyl (-CH₃) protons, characteristic of an ethyl group.
Butoxy Protons (-O-(CH₂)₃-CH₃): A series of multiplets corresponding to the four distinct sets of protons in the two butoxy groups. The -O-CH₂- protons would appear as a triplet at the highest chemical shift within this group.
Methylene Bridge Protons (Si-CH₂-O): A singlet corresponding to the two protons of the methylene group bridging the silicon atom and the ethoxy group.
¹³C NMR Analysis: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives rise to a distinct signal.
Interactive Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound
| Functional Group | Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Methyl (on Si) | Si-C H₃ | ~ 0.2 (singlet) | ~ -5 to 0 |
| Methylene Bridge | Si-C H₂-O | ~ 3.6 (singlet) | ~ 60 - 65 |
| Ethoxy | -O-C H₂-CH₃ | ~ 3.8 (quartet) | ~ 58 - 62 |
| Ethoxy | -O-CH₂-C H₃ | ~ 1.2 (triplet) | ~ 15 - 20 |
| Butoxy | -O-C H₂-(CH₂)₂-CH₃ | ~ 3.7 (triplet) | ~ 63 - 68 |
| Butoxy | -O-CH₂-C H₂-CH₂-CH₃ | ~ 1.5 (multiplet) | ~ 30 - 35 |
| Butoxy | -O-(CH₂)₂-C H₂-CH₃ | ~ 1.4 (multiplet) | ~ 18 - 22 |
| Butoxy | -O-(CH₂)₃-C H₃ | ~ 0.9 (triplet) | ~ 12 - 16 |
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups within a molecule by measuring the vibrations of its chemical bonds. mdpi.comchemrxiv.org These two methods are complementary; FTIR measures the absorption of infrared radiation by vibrating bonds with a changing dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light from vibrating bonds with a changing polarizability. chemrxiv.org
For this compound, key vibrational modes would include:
Si-O-C Stretching: Strong absorptions in the FTIR spectrum, typically in the 1000-1100 cm⁻¹ region, are characteristic of the silicon-oxygen-carbon linkage.
C-H Stretching: Both aliphatic methyl (-CH₃) and methylene (-CH₂) groups exhibit strong stretching vibrations in the 2850-3000 cm⁻¹ range.
Si-C Stretching: A weaker absorption, typically around 800-850 cm⁻¹, can be attributed to the silicon-carbon bond.
C-O Stretching: These vibrations appear in the fingerprint region, usually between 1050 and 1150 cm⁻¹.
CH₂ and CH₃ Bending: Deformational vibrations (bending, scissoring) for the alkyl groups appear in the 1350-1470 cm⁻¹ range.
Interactive Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Technique | Expected Wavenumber (cm⁻¹) |
| C-H Stretch | -CH₃, -CH₂ | FTIR, Raman | 2850 - 3000 |
| Si-O-C Stretch | Si-O-C | FTIR | 1000 - 1100 |
| C-O Stretch | C-O-C | FTIR | 1050 - 1150 |
| C-H Bend | -CH₃, -CH₂ | FTIR | 1350 - 1470 |
| Si-C Stretch | Si-CH₃, Si-CH₂ | FTIR, Raman | 800 - 850 |
Chromatographic Separation and Detection Methods
Chromatography is an essential technique for separating components of a mixture, making it ideal for assessing the purity of this compound and identifying any impurities or reaction byproducts. When coupled with mass spectrometry, it provides a powerful method for both separation and identification. wikipedia.org
Gas Chromatography-Mass Spectrometry (GC-MS) is a primary method for analyzing volatile and thermally stable compounds like this compound. emerypharma.comthermofisher.com In GC, the compound is vaporized and separated from other volatile components as it passes through a capillary column. thermofisher.com The separated components then enter the mass spectrometer, where they are ionized and fragmented.
The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments. The fragmentation pattern provides valuable structural information. For this compound, common fragmentation pathways would involve the cleavage of the alkoxy groups and the methyl group from the silicon atom.
Expected Fragmentation Pattern:
Loss of a butoxy group (-OC₄H₉)
Loss of an ethoxy group (-OC₂H₅)
Loss of a methyl group (-CH₃)
Cleavage of the Si-C bond
Interactive Table 3: Potential Mass Fragments in GC-MS Analysis of this compound
| Fragment Ion | Description | Expected m/z |
| [M - CH₃]⁺ | Loss of a methyl group | 249 |
| [M - OC₂H₅]⁺ | Loss of an ethoxy group | 219 |
| [M - OC₄H₉]⁺ | Loss of a butoxy group | 191 |
| [Si(OC₄H₉)₂(CH₃)]⁺ | Fragment from cleavage of CH₂-O bond | 189 |
Note: 'M' represents the molecular ion.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. wikipedia.org While this compound itself is sufficiently volatile for GC-MS, LC-MS is particularly useful for analyzing its less volatile hydrolysis or condensation products in solution. nebiolab.com It is also employed for samples that are thermally unstable. thermofisher.com
In LC-MS, separation occurs in a liquid mobile phase. After separation, the analyte is ionized using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) before entering the mass spectrometer. nebiolab.com This approach is highly sensitive and can detect trace amounts of related substances, such as partially hydrolyzed silanes or small siloxane oligomers, that might be present in a sample. nih.gov
Surface Science Techniques for Interfacial Characterization
When this compound is used as a surface treatment or coupling agent, its presence and chemical state at the interface are critical. Surface science techniques can probe the outermost atomic layers of a material to provide this information. nasa.govresearchgate.net
Key techniques for characterizing surfaces modified with this compound include:
X-ray Photoelectron Spectroscopy (XPS): Also known as Electron Spectroscopy for Chemical Analysis (ESCA), XPS provides quantitative elemental composition and chemical state information from the top few nanometers of a surface. lucideon.com By analyzing the binding energies of electrons ejected from the sample by X-ray irradiation, XPS can confirm the presence of Silicon (Si), Carbon (C), and Oxygen (O) on a treated substrate. High-resolution scans of the Si 2p, C 1s, and O 1s peaks can reveal information about the Si-O-Si (siloxane) and Si-O-C (alkoxysilane) bonding environments, confirming the covalent attachment and/or condensation of the silane (B1218182) on the surface.
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS is an extremely surface-sensitive technique that provides detailed elemental and molecular information from the top 1-2 nanometers. lucideon.com It involves bombarding the surface with a primary ion beam, which causes secondary ions to be ejected from the surface. The mass-to-charge ratios of these secondary ions are analyzed. ToF-SIMS can identify molecular fragments characteristic of the this compound molecule, confirming its presence on the surface and providing information about its orientation and potential fragmentation at the interface.
Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique that can produce topographical images of a surface at the nanoscale. lucideon.com It can be used to visualize changes in surface morphology and roughness resulting from the application of a silane coating, providing insight into the uniformity and quality of the silane layer.
X-ray Based Characterization for Material Structure and Elemental Composition
X-ray based analytical techniques are powerful, non-destructive methods used to investigate the structural and elemental characteristics of materials. For an organosilane like this compound, and the materials derived from it, techniques such as X-ray Diffraction (XRD), X-ray Fluorescence (XRF), and X-ray Photoelectron Spectroscopy (XPS) provide critical insights into its atomic arrangement, elemental makeup, and chemical bonding states.
X-ray Diffraction (XRD) for Structural Analysis
X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of materials. researchgate.net When X-rays interact with a crystalline solid, they are diffracted at specific angles, producing a unique pattern of sharp peaks corresponding to the material's atomic planes. This pattern serves as a fingerprint for identifying the crystalline phases present.
In the context of this compound, XRD analysis is particularly relevant for characterizing the structure of the silica (B1680970) or polysiloxane networks formed after hydrolysis and condensation processes. However, materials derived from alkoxysilane precursors through sol-gel methods often result in amorphous (non-crystalline) structures. researchgate.net An amorphous material lacks long-range atomic order, and its XRD pattern is characterized by one or more broad humps rather than sharp, well-defined peaks.
Research Findings: Studies on silica gels and thin films derived from similar alkoxysilanes, such as Tetraethoxysilane (TEOS), frequently show a broad diffraction peak centered around a 2θ angle of 20-25°. researchgate.netresearchgate.net This indicates the amorphous nature of the resulting silica network. The absence of sharp peaks confirms that no crystalline silica phases (e.g., quartz or cristobalite) have formed, which is typical for materials processed at low temperatures. For this compound, a similar amorphous pattern would be expected in its condensed state, reflecting the random arrangement of the siloxane backbone.
Interactive Table: Illustrative XRD Data for Amorphous Silica Gel
The following table represents typical data that would be obtained from an XRD analysis of an amorphous silica network derived from an alkoxysilane precursor.
| 2θ Angle (Degrees) | Intensity (Arbitrary Units) | Observation |
| 10-15 | Low | Baseline |
| 15-30 | High (Broad Peak) | Amorphous Halo |
| 30-40 | Low | Baseline |
X-ray Fluorescence (XRF) for Elemental Composition
X-ray Fluorescence (XRF) is a robust analytical technique for determining the elemental composition of a material. lucideon.commalvernpanalytical.com The sample is irradiated with high-energy X-rays, causing its constituent atoms to emit secondary (or fluorescent) X-rays at energies characteristic of each element. By measuring the energies and intensities of these emitted X-rays, XRF can identify the elements present and quantify their concentrations. h-and-m-analytical.comeag.com
XRF is highly effective for quantifying heavier elements and is routinely used for the analysis of materials containing silicon. osti.gov For this compound (C13H30O4Si), XRF would be used to confirm the presence and determine the relative abundance of silicon. While XRF can also detect oxygen, the quantification of light elements like carbon and oxygen can be less precise than for heavier elements. The technique is valuable for quality control, verifying raw material purity, and analyzing the final composition of derived materials. lucideon.commalvernpanalytical.com
Research Findings: In the analysis of silicate materials, XRF provides highly accurate quantitative data for major elements. osti.gov For a pure sample of this compound, the theoretical elemental composition can be calculated from its molecular formula. An experimental XRF analysis would be expected to yield results closely matching these theoretical values, confirming the compound's stoichiometry.
Interactive Table: Theoretical vs. Expected XRF Elemental Data for this compound
This table outlines the theoretical elemental weight percentages for this compound and the expected results from a semi-quantitative XRF analysis.
| Element | Chemical Symbol | Theoretical Weight % | Expected XRF Result |
| Carbon | C | 56.07% | Typically not analyzed by XRF |
| Hydrogen | H | 10.86% | Not detectable by XRF |
| Oxygen | O | 23.00% | Qualitative/Semi-Quantitative |
| Silicon | Si | 10.08% | Quantitative |
X-ray Photoelectron Spectroscopy (XPS) for Chemical State Analysis
While XRD and XRF provide structural and elemental information, respectively, X-ray Photoelectron Spectroscopy (XPS) offers a detailed analysis of the chemical bonding environment. XPS is a surface-sensitive technique that measures the binding energies of electrons ejected from a material upon bombardment with X-rays. These binding energies are unique to each element and shift depending on the atom's oxidation state and local chemical environment.
For this compound, XPS is invaluable for identifying the specific types of chemical bonds present, such as Si-O, Si-C, C-O, and C-C. By deconvoluting the high-resolution spectra of the Si 2p, O 1s, and C 1s regions, researchers can quantify the relative proportions of these different chemical states. This level of detail is crucial for understanding the molecular structure and monitoring chemical changes during polymerization or surface modification processes.
Research Findings: XPS studies on various organosilicon compounds provide established binding energy ranges for the key functional groups. The Si 2p peak for silicon in a siloxane (Si-O) environment typically appears at a higher binding energy than for elemental silicon. The C 1s spectrum can be resolved into components representing C-Si, C-C/C-H, and C-O bonds.
Interactive Table: Typical Binding Energies for this compound Functional Groups
This table presents the characteristic XPS binding energies expected for the different chemical bonds within the this compound molecule.
| Element (Core Level) | Functional Group | Typical Binding Energy (eV) |
| Si 2p | Si-O | ~102.5 - 103.5 |
| Si 2p | Si-C | ~101.0 - 102.0 |
| O 1s | Si-O-C | ~532.5 - 533.5 |
| C 1s | C-Si | ~284.0 - 284.5 |
| C 1s | C-C / C-H | ~284.8 - 285.2 |
| C 1s | C-O | ~286.0 - 287.0 |
Future Research Trajectories and Interdisciplinary Opportunities for Dibutoxyethoxymethylsilane
Sustainable and Environmentally Benign Synthesis of Organosilanes
The chemical industry is undergoing a paradigm shift towards sustainability, with a strong emphasis on developing environmentally friendly and efficient synthesis processes. For organosilanes like dibutoxyethoxymethylsilane, future research will likely focus on moving away from traditional synthesis methods that may involve harsh chemicals and significant energy consumption.
Key research directions in the sustainable synthesis of organosilanes include:
Catalyst Development : A primary area of investigation involves the replacement of precious metal catalysts, which are common in organosilane synthesis, with catalysts based on earth-abundant and more environmentally benign metals.
Alternative Feedstocks : Research into the use of renewable and bio-based feedstocks for the production of organosilanes is a critical trajectory. This approach aims to reduce the reliance on petrochemical sources and minimize the carbon footprint of the synthesis process.
Process Intensification : The development of continuous flow reactors and other process intensification technologies can lead to more efficient and sustainable manufacturing of organosilanes. These methods often result in higher yields, reduced waste, and lower energy consumption compared to traditional batch processes.
Atom Economy : Future synthesis routes will be designed to maximize atom economy, ensuring that a high proportion of the reactants are incorporated into the final product, thereby minimizing waste generation.
The following table summarizes potential sustainable synthesis strategies for organosilanes:
| Synthesis Strategy | Description | Potential Advantages |
| Green Catalysis | Utilization of catalysts based on abundant, non-toxic metals. | Reduced environmental impact, lower cost. |
| Bio-based Feedstocks | Use of renewable resources as starting materials. | Decreased reliance on fossil fuels, improved sustainability. |
| Flow Chemistry | Continuous manufacturing processes. | Enhanced efficiency, better process control, reduced waste. |
| High Atom Economy Reactions | Synthetic routes that maximize the incorporation of reactant atoms into the final product. | Minimized waste, increased resource efficiency. |
Integration of this compound in Nanoscale Engineering
Nanoscale engineering is a rapidly advancing field that involves the design and application of materials and devices at the nanometer scale. Organosilanes, with their ability to form stable bonds with inorganic substrates and present organic functionalities, are pivotal in this domain. This compound, with its specific chemical structure, offers intriguing possibilities for future applications in nanotechnology.
Future research into the integration of this compound in nanoscale engineering may explore:
Surface Modification of Nanoparticles : this compound could be investigated as a surface modifying agent for various nanoparticles, such as silica (B1680970), titania, and zinc oxide. This modification can enhance the dispersion of nanoparticles in polymer matrices, improve their compatibility with organic systems, and introduce specific functionalities to the nanoparticle surface.
Sol-Gel Synthesis of Nanomaterials : The sol-gel process is a versatile method for creating a wide range of nanomaterials. mdpi.comsemanticscholar.org this compound could serve as a precursor or co-precursor in sol-gel synthesis to produce hybrid organic-inorganic nanomaterials with tailored properties, such as controlled porosity, refractive index, and surface chemistry. mdpi.comsemanticscholar.org
Development of Nanocomposites : By functionalizing nanoparticles with this compound, researchers can explore the creation of advanced nanocomposites with enhanced mechanical, thermal, and barrier properties. These materials could find applications in areas such as high-performance coatings, lightweight structural components, and advanced packaging materials.
The potential roles of this compound in nanoscale engineering are highlighted in the table below:
| Application Area | Description | Expected Outcome |
| Nanoparticle Surface Functionalization | Modifying the surface of nanoparticles to alter their properties. | Improved dispersibility, enhanced compatibility with matrices, tailored surface functionality. |
| Sol-Gel Nanomaterial Synthesis | Use as a precursor in the formation of nanostructured materials. | Creation of hybrid materials with controlled properties like porosity and refractive index. |
| Nanocomposite Formulation | Incorporation of functionalized nanoparticles into polymer matrices. | Materials with superior mechanical strength, thermal stability, and barrier properties. |
Exploration of this compound in Novel Advanced Material Systems
The unique combination of organic and inorganic characteristics in this compound makes it a compelling candidate for the development of new and improved advanced materials. Future research is expected to delve into its application in a variety of material systems, leveraging its potential as a coupling agent, crosslinker, and surface modifier.
Promising areas for the exploration of this compound in advanced materials include:
High-Performance Coatings : Investigating the use of this compound in coating formulations could lead to the development of surfaces with enhanced scratch resistance, hydrophobicity, and adhesion to various substrates. Its incorporation could also improve the durability and weatherability of protective coatings.
Advanced Adhesives and Sealants : As a component in adhesive and sealant formulations, this compound could improve the bond strength between dissimilar materials, such as glass-to-polymer or metal-to-polymer interfaces. arkema.com Its reactivity could be harnessed to create more robust and environmentally resistant adhesive systems. arkema.com
Novel Composite Materials : The role of this compound as a coupling agent in fiber-reinforced composites is a significant area for future study. shinetsusilicone-global.com By improving the interfacial adhesion between the reinforcing fibers (e.g., glass, carbon) and the polymer matrix, it can contribute to composites with superior mechanical properties, including increased strength and stiffness. shinetsusilicone-global.comnih.gov
The following table outlines the potential applications of this compound in advanced material systems:
| Material System | Potential Role of this compound | Anticipated Benefits |
| Coatings | Surface modifier, crosslinking agent. | Improved scratch resistance, hydrophobicity, adhesion, and durability. |
| Adhesives & Sealants | Adhesion promoter, crosslinker. | Enhanced bond strength, improved environmental resistance. |
| Composites | Coupling agent. | Increased mechanical strength and stiffness, improved interfacial adhesion. |
Interdisciplinary Collaborations in Organosilane Research
The multifaceted nature of organosilane chemistry and its broad range of applications necessitate a collaborative, interdisciplinary approach to research. To fully exploit the potential of compounds like this compound, expertise from various fields must be integrated.
Future progress in organosilane research will be significantly enhanced through collaborations between:
Chemists and Materials Scientists : Synthetic chemists can focus on developing novel and sustainable synthesis routes for organosilanes, while materials scientists can explore the incorporation of these compounds into new material systems and characterize their performance.
Engineers and Biologists : Chemical and biomedical engineers can work on the practical application of organosilane-based materials in areas such as medical devices, drug delivery systems, and tissue engineering. mit.edu Biologists can contribute by evaluating the biocompatibility and bio-interactivity of these new materials. mit.edu
Physicists and Computational Scientists : Physicists can investigate the fundamental properties of organosilane-modified surfaces and interfaces. Computational scientists can use modeling and simulation to predict the behavior of new materials and guide experimental design, accelerating the discovery and optimization process.
This interdisciplinary synergy is crucial for translating fundamental research in organosilane chemistry into tangible technological innovations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
